molecular formula C9H5ClFNO2S B6237758 4-chloroquinoline-3-sulfonyl fluoride CAS No. 2137870-03-0

4-chloroquinoline-3-sulfonyl fluoride

Cat. No.: B6237758
CAS No.: 2137870-03-0
M. Wt: 245.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloroquinoline-3-sulfonyl fluoride is a chemical compound with the molecular formula C9H5ClFNO2S and a molecular weight of 245.7 g/mol. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .

Preparation Methods

The synthesis of 4-chloroquinoline-3-sulfonyl fluoride can be achieved through several synthetic routes. One common method involves the reaction of 4-chloroquinoline with sulfonyl fluoride in the presence of a suitable catalyst . The reaction conditions typically include the use of an organic solvent such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or under reflux conditions . Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .

Chemical Reactions Analysis

4-chloroquinoline-3-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfonic acid derivatives.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding sulfonamide derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield sulfonamide derivatives, while oxidation can produce sulfonic acids .

Scientific Research Applications

4-chloroquinoline-3-sulfonyl fluoride has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmacologically active molecules, including antibacterial, antiviral, and anticancer agents.

    Chemical Biology: It is employed as a chemical probe for studying enzyme activity and protein interactions due to its ability to form covalent bonds with nucleophilic residues in proteins.

    Material Science: The compound is used in the development of advanced materials such as liquid crystals and organic semiconductors.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including heterocycles and natural products.

Mechanism of Action

The mechanism of action of 4-chloroquinoline-3-sulfonyl fluoride involves its ability to react with nucleophilic residues in proteins, such as serine, threonine, and lysine . This covalent modification can inhibit the activity of enzymes by blocking their active sites or altering their conformation . The compound’s electrophilic sulfonyl fluoride group is responsible for its reactivity, and hydrogen bonding interactions with the fluorine leaving group enhance the electrophilicity of the sulfur atom .

Comparison with Similar Compounds

4-chloroquinoline-3-sulfonyl fluoride can be compared with other similar compounds, such as:

    4-chloroquinoline-3-carbaldehyde: This compound has a similar quinoline core but differs in the functional group attached to the 3-position.

    4-fluoroquinoline-3-sulfonyl fluoride: This compound has a fluorine atom instead of a chlorine atom at the 4-position, which can affect its reactivity and biological activity.

    4-chloroquinoline-3-sulfonamide: This compound has a sulfonamide group instead of a sulfonyl fluoride group, which can influence its chemical properties and applications.

The uniqueness of this compound lies in its specific reactivity and ability to form covalent bonds with nucleophilic residues in proteins, making it a valuable tool in chemical biology and medicinal chemistry .

Properties

CAS No.

2137870-03-0

Molecular Formula

C9H5ClFNO2S

Molecular Weight

245.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.